molecular formula C12H17NO B14148699 2-Methyl-N-(phenylmethyl)butanamide CAS No. 58265-40-0

2-Methyl-N-(phenylmethyl)butanamide

Cat. No.: B14148699
CAS No.: 58265-40-0
M. Wt: 191.27 g/mol
InChI Key: OMWMOLVRLSTOFY-UHFFFAOYSA-N
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Description

2-Methyl-N-(phenylmethyl)butanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, which includes a phenylmethyl group attached to the nitrogen atom and a 2-methylbutanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(phenylmethyl)butanamide typically involves the reaction of 2-methylbutanoic acid with benzylamine. The process can be catalyzed by various agents, such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(phenylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group into an amine, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing the amide group.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Methyl-N-(phenylmethyl)butanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(phenylmethyl)butanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity. The phenylmethyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(2-phenylethyl)butanamide
  • Butyramide
  • N-Methylbutanamide

Uniqueness

2-Methyl-N-(phenylmethyl)butanamide is unique due to its specific structural features, including the phenylmethyl group and the 2-methylbutanamide backbone. These characteristics confer distinct chemical reactivity and biological activity, differentiating it from other similar compounds. The presence of the phenylmethyl group, in particular, allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58265-40-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-benzyl-2-methylbutanamide

InChI

InChI=1S/C12H17NO/c1-3-10(2)12(14)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)

InChI Key

OMWMOLVRLSTOFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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